2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

HDAC6 inhibitor Isoform selectivity Epigenetic probe

Researchers developing HDAC6-selective probes often face supply bottlenecks for regiochemically defined amino-tetrahydroindazole scaffolds. This compound directly addresses that gap with verified C7-amino regiochemistry and validated >200-fold selectivity for HDAC6 (IC50 = 10 nM) over HDAC1. - Enables direct use as a positive control in HDAC6 inhibition assays with defined potency benchmarks. - Low MW (194.23) and single HBD support CNS drug discovery via favorable PAMPA/Caco-2 permeability profiles. - 7-NH2 handle enables rapid derivatization (amide coupling, reductive amination) for focused library synthesis.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13169726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(C2=NN(C=C2C1)CC(=O)N)N
InChIInChI=1S/C9H14N4O/c10-7-3-1-2-6-4-13(5-8(11)14)12-9(6)7/h4,7H,1-3,5,10H2,(H2,11,14)
InChIKeyWPIRZJDMGIVRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (1803598-18-6): Overview


2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS 1803598-18-6) is a heterocyclic small molecule characterized by a partially saturated indazole core bearing a primary amino substituent at the 7-position and an acetamide side chain at the 2-position . This structural configuration, which combines a 4,5,6,7-tetrahydro-2H-indazole bicyclic system with an accessible amine handle, renders the compound a versatile intermediate and a scaffold of interest in medicinal chemistry. Notably, the compound is registered in authoritative bioactivity databases with validated enzymatic inhibition data, demonstrating preferential engagement with the class IIb histone deacetylase isoform HDAC6 over class I HDAC1 [1]. Its moderate molecular weight (194.23 g/mol) and defined purity specification (≥95%) support its utility in precise structure-activity relationship (SAR) exploration and targeted inhibitor discovery campaigns .

1
HDAC6 isoform-selective inhibitor tool compound for epigenetic probe research
2
Defined purity (≥95%) supports reproducible SAR and assay benchmarking
3
7-amino synthetic handle enables focused derivatization for target engagement studies

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: Isomer Substitution Risks


Interchangeability within the amino-tetrahydroindazole class is fundamentally precluded by the compound's precise regiochemistry and substitution pattern, which directly dictate target engagement and selectivity profiles. The placement of the primary amine at the C7 position on the saturated tetrahydroindazole core, in combination with the N2-linked acetamide group, establishes a specific three-dimensional pharmacophore that is absent in isomeric variants (e.g., N1-substituted, C4/C5/C6-amino regioisomers, or analogous heterobicyclic systems like tetrahydrobenzothiazole) [1]. Class-level evidence from kinase inhibitor programs demonstrates that modifications to the solubilizing elements on tetrahydroindazole scaffolds drastically alter basicity, off-target antiproliferative effects, and cytotoxicity profiles [2]. Consequently, substituting this compound with a structurally related analog—without empirical validation of retained binding mode and selectivity—introduces substantial risk of altered target selectivity, compromised in vitro/in vivo correlation, and invalidated SAR hypotheses.

!
Regioisomeric substitution (N1- vs N2-linked) alters pharmacophore geometry; selectivity may shift unpredictably
!
Variation of amino position (C4, C5, or C6 vs C7) changes target engagement; SAR hypotheses may not transfer
!
Heterocyclic core swap (e.g., tetrahydrobenzothiazole) modifies basicity and cytotoxicity profile; direct replacement invalid

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: Quantitative Differentiation Evidence


HDAC6 Isoform-Selective Inhibition

In standardized biochemical assays using recombinant human HDAC enzymes expressed in baculovirus systems, this compound exhibits marked preferential inhibition of HDAC6 (class IIb) relative to HDAC1 (class I). The differential activity profile demonstrates a selectivity window exceeding 200-fold, contrasting sharply with non-selective pan-HDAC inhibitors that exhibit equipotent activity across multiple isoforms [1].

HDAC6 vs HDAC1 Selectivity
Reported
IC50: 10 nM (HDAC6) vs 2,070 nM (HDAC1)
Selectivity ratio 207
Supports HDAC6-selective pathway study; limits class I HDAC1 confounding
Recombinant human HDAC; fluorogenic ZMAL substrate
HDAC6 inhibitor Isoform selectivity Epigenetic probe

HDAC6 Potency vs Reference Inhibitors

Cross-study comparison reveals that the 10 nM HDAC6 IC50 of this tetrahydroindazole acetamide surpasses the potency of several widely utilized reference compounds. For instance, BRD9757, a commercially available selective HDAC6 inhibitor, demonstrates an IC50 of 30 nM against the same isoform under comparable assay conditions [1]. The 3-fold greater potency of the target compound provides a higher dynamic range for dose-response studies.

HDAC6 Potency
Reported
IC50 = 10 nM
Supports low compound consumption screening context
3-fold higher potency than BRD9757 in cross-study comparison; verify in-house
HDAC6 SAR Reference compound comparison

Physicochemical Profile for CNS Permeability

The compound's low molecular weight (194.23 g/mol) and limited hydrogen bond donor count (1 HBD) distinguish it from larger, more polar tetrahydroindazole derivatives developed for peripheral kinase targets . Compared to a representative ITK inhibitor tetrahydroindazole analog with a molecular weight >350 Da and multiple H-bond donors, this scaffold occupies a favorable region of CNS multiparameter optimization (MPO) space, suggesting higher passive permeability potential [1].

CNS Permeability Profile
Class-level inference
MW 194.23 Da; HBD 1
Favorable CNS MPO profile supports permeability screening context
Inferred from structural comparison; experimental validation needed
Physicochemical properties CNS MPO Permeability

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: Application Scenarios


HDAC6-Selective Chemical Probe Development

Leveraging the >200-fold selectivity for HDAC6 over HDAC1, this compound serves as an optimal starting scaffold or reference ligand for laboratories developing HDAC6-selective chemical probes. Its validated enzymatic inhibition profile (IC50 = 10 nM for HDAC6) enables its use as a positive control in HDAC6 inhibition assays, and as a tool to benchmark novel HDAC6 inhibitor candidates against a defined potency and selectivity standard [1].

CNS-Penetrant Inhibitor Discovery

The low molecular weight (194.23 g/mol) and single hydrogen bond donor characteristic make this compound a strategically advantageous template for CNS drug discovery programs. Researchers evaluating blood-brain barrier penetration potential can employ this scaffold in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, where its favorable physicochemical profile is expected to yield higher permeability coefficients compared to larger, more polar tetrahydroindazole derivatives [2].

Kinase Inhibitor SAR Exploration

Given that tetrahydroindazole scaffolds have been successfully optimized as interleukin-2 inducible T-cell kinase (ITK) inhibitors with in vivo pharmacodynamic modulation, this amino-substituted variant provides a distinct chemical starting point for kinase-focused medicinal chemistry campaigns [2]. The 7-amino group offers a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), enabling systematic exploration of binding pocket interactions and the development of focused compound libraries.

Off-Target Liability Screening

The characterized isoform selectivity and defined potency profile support the compound's use as a tool in off-target liability assessment. In cytotoxicity or antiproliferative assays, the compound's activity can be benchmarked against the known correlation between basicity of solubilizing elements on tetrahydroindazole scaffolds and off-target effects, aiding in the interpretation of cellular screening results and the de-risking of hit series [2].

Application
Selection Property
Validation Focus
HDAC6-selective probe research
HDAC6 isoform selectivity
HDAC6 vs class I HDAC1 selectivity benchmark
CNS permeability research
Low molecular weight, limited HBD
Permeability assay (PAMPA/Caco-2) context
Kinase-focused SAR studies
7-amino derivatization handle
Binding pocket interaction profiling
Off-target profiling in cellular assays
Defined selectivity and potency profile
Cytotoxicity assay interpretation

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